2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO2 It is a dioxolane derivative, characterized by the presence of a chlorobutyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a chlorinating agent, with the reaction being carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as distillation to remove unreacted starting materials and byproducts, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring specific structural motifs.
Material Science: It is utilized in the preparation of polymers and other materials with unique properties.
Industrial Chemistry: The compound finds applications in the production of various industrial chemicals and solvents
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular pathways involved typically include the formation of intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-1,3-dioxolane
- 2-Chloromethyl-1,3-dioxolane
- 2-(4-Bromobutyl)-1,3-dioxolane
Uniqueness
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is unique due to the presence of the chlorobutyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds, such as 2-(3-Chloropropyl)-1,3-dioxolane, which has a shorter carbon chain, or 2-Chloromethyl-1,3-dioxolane, which lacks the butyl group .
Properties
IUPAC Name |
2-(4-chlorobutyl)-2-methyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFCAKKBRLTNFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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